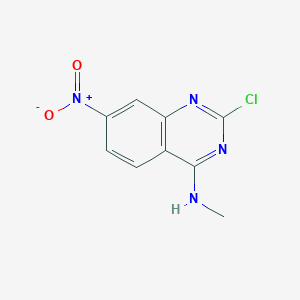![molecular formula C32H33N5O10 B12291969 2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BGC 945 es un novedoso inhibidor de la timidilato sintasa selectivo para tumores. Se transporta específicamente a los tumores que sobreexpresan el receptor alfa-folato. Este compuesto se basa en una estructura de ciclopenta[g]quinazolina y ha mostrado un potencial significativo en la focalización de células cancerosas mientras minimiza la toxicidad para los tejidos normales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BGC 945 se sintetiza a través de una serie de reacciones químicas que implican la formación del núcleo de ciclopenta[g]quinazolina. La ruta sintética generalmente involucra los siguientes pasos:
- Formación del anillo de quinazolina.
- Introducción de la parte de ciclopentano.
- Funcionalización del anillo de quinazolina para introducir los sustituyentes necesarios para la inhibición de la timidilato sintasa .
Métodos de producción industrial
La producción industrial de BGC 945 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:
- Uso de materiales de partida de alta pureza.
- Optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente.
- Pasos de purificación que incluyen la cristalización y la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
BGC 945 principalmente experimenta los siguientes tipos de reacciones:
Reacciones de sustitución:
Reacciones de oxidación y reducción: Modificaciones a los grupos funcionales en la parte de ciclopentano.
Reacciones de ciclación: Formación del núcleo de ciclopenta[g]quinazolina.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Reacciones de oxidación y reducción: Reactivos como agentes oxidantes (p. ej., permanganato de potasio) y agentes reductores (p. ej., borohidruro de sodio).
Reacciones de ciclación: Catalizadores y condiciones de reacción específicas para facilitar el cierre del anillo.
Productos principales
Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto final BGC 945. Cada paso se controla cuidadosamente para asegurar que se introducen los grupos funcionales correctos y que se logra la estructura deseada .
Aplicaciones Científicas De Investigación
BGC 945 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la timidilato sintasa y la administración de fármacos mediada por receptores.
Biología: Se investiga por su focalización selectiva de células cancerosas que sobreexpresan el receptor alfa-folato.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de varios tipos de cáncer, particularmente el cáncer de ovario.
Industria: Se utiliza en el desarrollo de terapias contra el cáncer dirigidas y herramientas de diagnóstico
Mecanismo De Acción
BGC 945 ejerce sus efectos inhibiendo la timidilato sintasa, una enzima crucial para la síntesis del ADN. El compuesto se transporta selectivamente a las células cancerosas a través del receptor alfa-folato, que se sobreexpresa en ciertos tumores. Una vez dentro de la célula, BGC 945 inhibe la timidilato sintasa, lo que lleva a la interrupción de la síntesis del ADN y, en última instancia, a la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
CB300638: Otro inhibidor de la timidilato sintasa dirigido al receptor alfa-folato.
Plevitrexed: Un inhibidor de la timidilato sintasa mediado por el transportador de folato reducido.
Singularidad de BGC 945
BGC 945 es único debido a su alta selectividad para el receptor alfa-folato y su potente inhibición de la timidilato sintasa. A diferencia de otros antifolatos, BGC 945 tiene baja afinidad por el transportador de folato reducido, minimizando su absorción en los tejidos normales y reduciendo los posibles efectos secundarios .
Propiedades
IUPAC Name |
2-[[4-carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRBQOZEMFKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
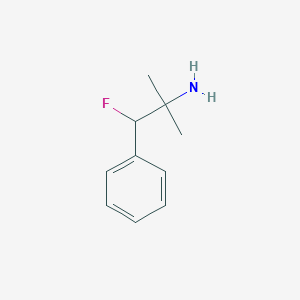
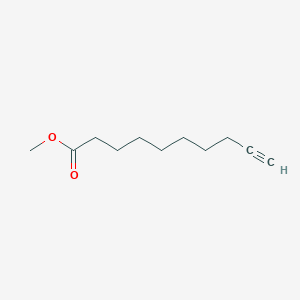
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
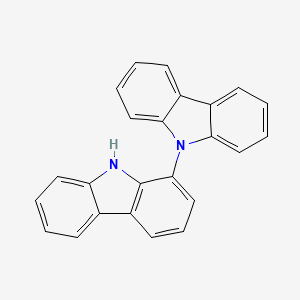
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
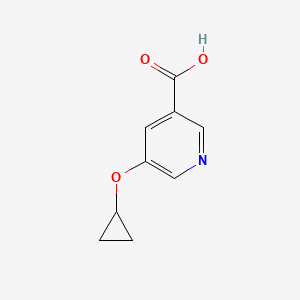


![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
